Pyruvate kinase M2 (PKM2) inhibitors are a class of chemical compounds designed to inhibit the activity of the PKM2 enzyme. PKM2 is a key regulator of the Warburg effect, a metabolic phenomenon characterized by increased glucose uptake and lactate production in cancer cells even in the presence of oxygen []. This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation. Inhibiting PKM2 activity can disrupt this metabolic reprogramming, potentially leading to cancer cell death or sensitization to other therapeutic interventions.
Molecular Structure Analysis
The molecular structures of PKM2 inhibitors are diverse, reflecting the different chemical scaffolds explored for PKM2 inhibition. Molecular docking studies are often employed to understand the interactions between PKM2 inhibitors and the enzyme's active site [, , ]. These studies provide insights into the structural features that are important for inhibitor binding and inform the design of more potent and selective inhibitors.
Mechanism of Action
Competitive Inhibition: The inhibitor directly competes with PEP for binding to the enzyme's active site, preventing the catalytic reaction [].
Non-Competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, altering its conformation and reducing its catalytic activity [].
Disruption of PKM2 Oligomerization: Some inhibitors promote the formation of inactive PKM2 oligomers, further reducing enzymatic activity [].
Physical and Chemical Properties Analysis
Solubility: This property is important for the formulation and delivery of the inhibitor. []
Stability: The stability of the inhibitor determines its shelf life and potential for therapeutic application. []
Binding Affinity: This property, often determined through molecular docking studies, reflects the strength of the interaction between the inhibitor and the PKM2 enzyme. [, , ]
Applications
Cancer Research: PKM2 inhibitors have shown significant antitumor activity in various preclinical cancer models, including breast cancer [], glioma [], gastric cancer [], prostate cancer [, ], chronic myeloid leukemia [], ovarian cancer [, , ], cholangiocarcinoma [], natural killer T-cell lymphomas [], esophageal adenocarcinoma [], and bladder cancer []. These inhibitors have been shown to:
Suppress cancer cell migration and invasion. [, , , , ]
Enhance the sensitivity of cancer cells to other therapeutic agents like doxorubicin or lapatinib. [, ]
Disrupt the Warburg effect, limiting the energy supply for cancer cell growth. [, , , ]
Immunology and Inflammation: PKM2 inhibitors have been studied for their potential in modulating immune responses and inflammatory processes:
Macrophage Polarization: Studies have shown that PKM2 inhibitors can modulate macrophage polarization, shifting them from pro-inflammatory M1 phenotype to anti-inflammatory M2 phenotype [, , , ]. This suggests potential applications in treating inflammatory diseases.
T Cell Differentiation: PKM2 is also involved in T cell differentiation. PKM2 inhibitors have been shown to suppress Th1 and Th17 differentiation, which are implicated in autoimmune diseases like experimental autoimmune encephalomyelitis [, ].
Ulcerative Colitis: PKM2 inhibitors have shown promise in alleviating colitis in animal models, suggesting their potential in treating inflammatory bowel diseases [].
Acute Lung Injury: Research suggests that PKM2 inhibitors could attenuate sepsis-induced acute lung injury by modulating macrophage polarization and inflammatory responses [, ].
Neuroinflammation and Ischemic Stroke: Studies have shown that PKM2 inhibitors could potentially serve as anti-neuroinflammatory agents in treating ischemic stroke [].
Future Directions
Development of More Selective and Potent Inhibitors: Further research should focus on designing and synthesizing inhibitors with higher selectivity for PKM2 over other pyruvate kinase isoforms, minimizing potential off-target effects. []
Combination Therapies: Exploring the synergistic effects of PKM2 inhibitors in combination with other anticancer agents or immunotherapies could lead to more effective treatment strategies for various cancers [, , , ].
Related Compounds
Shikonin
Compound Description: Shikonin is a naturally occurring naphthoquinone derived from the root of Lithospermum erythrorhizon, a plant traditionally used in Chinese herbal medicine. It exhibits a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, wound healing, and anticancer effects. Its anticancer properties are attributed to its ability to inhibit tumor cell proliferation, induce apoptosis, and suppress angiogenesis. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Shikonin is a potent and specific PKM2 inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , ] It directly binds to PKM2, inhibiting its pyruvate kinase activity and disrupting the Warburg effect, a metabolic adaptation crucial for cancer cell growth and proliferation. This inhibition leads to decreased lactate production, reduced cell proliferation, increased apoptosis, and suppressed tumor growth in various cancer models.
Compound 3K
Compound Description: Compound 3K is a synthetic small-molecule PKM2 inhibitor with potent anticancer activity. [, , , , , , , , , ] It targets the ATP-binding site of PKM2, inhibiting its pyruvate kinase activity. [, , , , , , , , , ]
Relevance: Similar to the target compound "PKM2 inhibitor," Compound 3K exhibits anticancer effects by directly inhibiting PKM2 activity. [, , , , , , , , , ] It effectively inhibits the proliferation of various cancer cell lines, induces apoptosis and autophagy, and suppresses tumor growth in vivo. These similarities highlight the importance of PKM2 inhibition as a potential therapeutic strategy for cancer treatment.
Gliotoxin
Compound Description: Gliotoxin is a fungal metabolite produced by various Aspergillus species. [] It exhibits a diverse range of biological activities, including immunosuppressive, antimicrobial, and anticancer effects.
Relevance: Gliotoxin has been identified as a PKM2 inhibitor. [] Like other PKM2 inhibitors, gliotoxin exhibits anticancer activity by modulating PKM2 function, specifically in triple-negative breast cancer cells. This finding suggests that gliotoxin, despite its known toxicity, could potentially be further explored for its anticancer properties in specific contexts.
Compound 3h
Compound Description: Compound 3h is a synthetic derivative of naphthoquinone and is structurally related to shikonin. [, ] Molecular docking studies suggest it possesses a higher binding affinity for PKM2 compared to Compound 3K. []
Relevance: Compound 3h, similar to "PKM2 inhibitor", demonstrates potent PKM2 inhibitory activity. [, ] It effectively inhibits PKM2 expression and pyruvate kinase activity, resulting in the suppression of prostate cancer cell growth through the induction of apoptosis and autophagy. This compound highlights the potential of developing structurally related shikonin derivatives as effective PKM2 inhibitors for cancer treatment.
Benserazide
Compound Description: Benserazide is a peripheral decarboxylase inhibitor primarily used in Parkinson's disease treatment to prevent the peripheral breakdown of levodopa. []
Relevance: Benserazide has been identified as a novel PKM2 inhibitor. [] Its direct binding to PKM2 inhibits enzyme activity, leading to decreased aerobic glycolysis and increased oxidative phosphorylation, ultimately hindering melanoma cell growth. This discovery highlights the potential repurposing of existing drugs like Benserazide for novel anticancer applications by targeting PKM2.
Tannic Acid
Compound Description: Tannic acid, a naturally occurring polyphenol abundant in grapes and green tea, exhibits antioxidant and anticarcinogenic properties. []
Relevance: Tannic acid specifically inhibits PKM2 pyruvate kinase activity by binding to lysine residue 433, leading to the dissociation of PKM2 tetramers and disruption of its metabolic activity. [] Similar to "PKM2 inhibitor", it does not affect PKM1 activity, highlighting its selectivity. Tannic acid's PKM2 inhibition underscores its potential as a natural compound for colorectal cancer prevention.
Piceatannol
Compound Description: Piceatannol, a naturally occurring stilbenoid found in grapes and berries, possesses potent antioxidant and anti-inflammatory properties. [] It is known to inhibit glyoxalase I (GLO I), an enzyme involved in detoxifying the glycolytic byproduct methylglyoxal.
Relevance: While not directly a PKM2 inhibitor, piceatannol exhibits synergistic anticancer activity when combined with the PKM2 inhibitor shikonin. [] This combination enhances methylglyoxal accumulation and promotes apoptosis in glyoxalase I-dependent cancer cells, highlighting the potential of combination therapies targeting both PKM2 and related metabolic pathways for enhanced anticancer efficacy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent, selective mGlu1a antagonist. Neuroprotective and anticonvulsant in vivo. LY367385 is a selective mGlu1a receptor antagonist, with an IC50 value of 8.8 μM for blockade of quisqualate-induced phosphoinositide hydrolysis.
LY 364947 is a member of the class of pyrazoles carrying pyridin-2-yl and quinolin-4-yl substituents at positions 3 and 4 respectively. It has a role as a TGFbeta receptor antagonist. It is a member of pyrazoles, a member of pyridines and a member of quinolines. 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline is a natural product found in Exserohilum rostratum with data available.
LY-368975 is a potent and selective inhibitor of the norepinephrine (NE) reuptake site. It is capable of reducing food consumption in rodents. Compounds of this class may have use in the treatment of obesity and eating disorders.